Benzene, 1-methyl-4-(3,4,4-trichlorobutyl)-
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Overview
Description
Benzene, 1-methyl-4-(3,4,4-trichlorobutyl)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with a methyl group and a trichlorobutyl group. The presence of the benzene ring imparts aromatic properties, making it a significant compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(3,4,4-trichlorobutyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-3,4,4-trichlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The process involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(3,4,4-trichlorobutyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst. These reactions can convert the trichlorobutyl group to a butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the trichlorobutyl group are replaced by other nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, H₂/Pd, anhydrous conditions.
Substitution: NaOH, NH₃, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Butyl-substituted benzene derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Benzene, 1-methyl-4-(3,4,4-trichlorobutyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(3,4,4-trichlorobutyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring can participate in π-π interactions with other aromatic systems, while the trichlorobutyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- Benzene, 1-methyl-4-butyl-
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-ethyl-4-methyl-
Comparison: Benzene, 1-methyl-4-(3,4,4-trichlorobutyl)- is unique due to the presence of the trichlorobutyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has enhanced electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
61613-04-5 |
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Molecular Formula |
C11H13Cl3 |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
1-methyl-4-(3,4,4-trichlorobutyl)benzene |
InChI |
InChI=1S/C11H13Cl3/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
BQDNZXYEYLWUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C(Cl)Cl)Cl |
Origin of Product |
United States |
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